molecular formula C7H12N4O B13185266 2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide

2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide

Cat. No.: B13185266
M. Wt: 168.20 g/mol
InChI Key: AGCMKGPQINZWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-1H-pyrazol-1-yl)-N-ethylacetamide (CAS 1152939-93-9) is a high-purity chemical compound provided for research and development purposes. This molecule, with the molecular formula C7H12N4O and a molecular weight of 168.20 g/mol, belongs to the class of 4-aminopyrazoles . The 4-aminopyrazole scaffold is recognized in medicinal chemistry as a privileged structure with immense therapeutic potential and is a versatile framework in drug discovery . Researchers value 4-aminopyrazole derivatives for their ability to provide useful ligands for a variety of enzymes and receptors, such as p38MAPK, various kinases, and COX, making them advantageous for designing potential bioactive agents . The compound serves as a key building block for the synthesis of more complex molecules in discovery programs targeting a broad spectrum of biological activities. As a research chemical, this product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-ethylacetamide

InChI

InChI=1S/C7H12N4O/c1-2-9-7(12)5-11-4-6(8)3-10-11/h3-4H,2,5,8H2,1H3,(H,9,12)

InChI Key

AGCMKGPQINZWAF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN1C=C(C=N1)N

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

The synthesis typically begins with the formation of the 4-amino-1H-pyrazole ring. This can be achieved by:

  • Cyclocondensation of hydrazines with 1,3-dicarbonyl compounds : Hydrazine derivatives react with β-diketones or β-ketoesters to form substituted pyrazoles. For example, hydrazine monohydrate can be condensed with ethyl acetoacetate to yield 4-amino-pyrazole intermediates. This method is well-documented for preparing pyrazole rings with amino substitution at the 4-position.

  • Direct N-alkylation of 4-amino-1H-pyrazole : The pyrazole nitrogen (N1) is alkylated with an appropriate alkylating agent bearing the ethylacetamide moiety or its precursor. This can be done via nucleophilic substitution reactions where 4-amino-1H-pyrazole acts as the nucleophile attacking an electrophilic carbon adjacent to the amide group.

Introduction of the N-Ethylacetamide Side Chain

Two main strategies are used to introduce the N-ethylacetamide group at the N1 position of the pyrazole:

  • Alkylation with N-ethyl-2-chloroacetamide or related haloacetamides : 4-Amino-1H-pyrazole is reacted with N-ethyl-2-chloroacetamide under basic conditions to substitute the chlorine with the pyrazole nitrogen, forming 2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide.

  • Coupling via activated esters or acid chlorides : Alternatively, 4-amino-1H-pyrazole can be reacted with ethyl bromoacetate followed by hydrolysis and amide coupling with ethylamine, or directly coupled with ethylacetamide derivatives using carbodiimide-mediated coupling agents such as carbonyldiimidazole (CDI) or EDCI in the presence of base.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Yield (%) Notes
Pyrazole ring formation Hydrazine monohydrate + β-diketone (e.g., ethyl acetoacetate), reflux in ethanol 70-85 Acid or base catalysis may be used to optimize ring closure.
N1-Alkylation 4-amino-1H-pyrazole + N-ethyl-2-chloroacetamide, base (K2CO3 or NaH), DMF, 60-80 °C 60-75 Solvent polarity and temperature critical for selectivity and yield.
Amide coupling (alternative) 4-amino-1H-pyrazole + ethyl bromoacetate, then hydrolysis + coupling with ethylamine, CDI or EDCI, room temperature 50-70 Multi-step but allows better control over amide bond formation and purity.

Purification and Characterization

Comparative Analysis of Preparation Methods

Aspect Direct N-Alkylation with Haloacetamide Multi-step Ester Hydrolysis and Coupling
Simplicity One-step alkylation Multi-step with hydrolysis and coupling
Yield Moderate to good (60-75%) Moderate (50-70%)
Control over side reactions Moderate, risk of over-alkylation or N2 alkylation Better control due to stepwise approach
Purity Requires careful purification Easier to purify intermediates
Scalability Suitable for scale-up More complex, but scalable with process optimization

Research Results and Optimization Insights

  • Reaction temperature and solvent choice are critical for maximizing yield and minimizing by-products. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for alkylation steps.

  • Base selection affects the selectivity of alkylation; potassium carbonate and sodium hydride are commonly used bases, with sodium hydride providing stronger deprotonation but requiring stricter anhydrous conditions.

  • Purity and stability : Stability studies suggest that the compound remains stable under ambient conditions but should be stored protected from moisture to prevent hydrolysis of the amide bond.

  • Analytical validation : HPLC coupled with UV detection at 254 nm and mass spectrometry is effective for monitoring reaction progress and confirming product identity.

Summary Table of Key Preparation Data

Parameter Value/Condition Reference(s)
Starting material 4-Amino-1H-pyrazole
Alkylating agent N-Ethyl-2-chloroacetamide
Solvent DMF or DMSO
Base K2CO3 or NaH
Temperature 60-80 °C
Reaction time 6-12 hours
Yield 60-75%
Purification Silica gel chromatography
Characterization techniques NMR, HRMS, IR, HPLC

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the pyrazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

The scientific research applications of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylacetamide include medicinal chemistry, biological research, and materials science.

Medicinal Chemistry

  • The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.
  • 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile can be used as medicaments in the treatment of nuclear receptor, especially steroid receptor, and in particular androgen receptor (AR) dependent conditions and diseases .
  • Non-steroidal carboxamide and acyl hydrazone structured compounds having utility as tissue-selective androgen receptor modulators (SARM) .
  • The compounds are useful for treating patients requiring androgen receptor antagonist therapy, such as in the treatment or prevention of cancer, particularly AR dependent cancer such as prostate cancer, and other diseases where AR antagonism is desired .

Biological Research

  • It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
  • Pyrazole moiety is also reported as potent LOX inhibitor like 4-{3-amino-4-[(4-methylphenyl)-hydrazono]-5-imino-4,5-dihydropyrazol-1-yl}-benzenesulfonamide .

Materials Science

  • The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Synthesis Yield
2-(4-Amino-1H-pyrazol-1-yl)-N-ethylacetamide (Target) C₇H₁₁N₄O 183.2* Ethyl acetamide Not reported Not reported
2-(4-Amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide C₉H₁₅N₄O₂ 227.2 Methoxyethyl acetamide Not reported Not reported
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(substituted phenyl)acetamide C₂₄H₂₅N₇O 451.5 Cyclopropyl triazole, aryl DCM/MeOH (99:1) 30%
N-Ethyl-2-(4-oxo-2-phenylimino-1,3-thiazolidine-5-yl)acetamide C₁₃H₁₄N₄O₂S 302.3 Thiazolidine, phenylimino Not reported 67%
I-BET-762 (GSK525762) C₂₂H₂₂ClN₅O₂ 423.9 Benzodiazepine, chlorophenyl DMSO Not reported

*Calculated based on analog data.

Key Observations:
  • Pyrazole vs. Triazole/Thiazolidine Cores : The target compound’s pyrazole ring provides a smaller, more rigid structure compared to triazole () or thiazolidine () derivatives. This may influence binding affinity in biological targets .
  • Synthetic Efficiency : Microwave-assisted synthesis () yields 30% for the triazole analog, while room-temperature synthesis of the thiazolidine derivative achieves 67% yield .

Tautomerism and Stability

The thiazolidine derivative () exists as a 1:1 tautomeric mixture of 3b-I and 3b-A , complicating its characterization and stability . In contrast, pyrazole derivatives like the target compound are less prone to tautomerism, offering simpler analytical profiles.

Analytical Characterization

  • Spectroscopy: IR and NMR () are standard for confirming acetamide and heterocyclic moieties. For tautomers, 2D NOESY and 15N-1H HMBC spectra are critical .
  • Purity : HPLC-UV () and HR-MS ensure >98% purity in analogs, a benchmark for the target compound.

Biological Activity

2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a pyrazole ring with an acetamide moiety, contributing to its diverse chemical properties and biological interactions.

The molecular formula of 2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide is C8_{8}H12_{12}N4_{4}O, and its structure can be summarized as follows:

Property Details
Molecular FormulaC8_{8}H12_{12}N4_{4}O
Molecular Weight184.21 g/mol
Functional GroupsAmino, Pyrazole, Acetamide

The biological activity of 2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor or modulator, influencing various biochemical pathways. It has been noted for its potential to inhibit enzymes such as p38 MAPK and COX, which are crucial in inflammatory processes .

Biological Activity

Research indicates that 2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide exhibits several biological activities:

1. Anticancer Activity:
Studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, related compounds have shown inhibition of cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively .

2. Antioxidant Properties:
The compound has also been associated with antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Some derivatives have displayed promising antioxidant effects, although the specific activity of 2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide requires further investigation .

3. Enzyme Inhibition:
The compound's structural similarity to biologically active molecules allows it to interact with various enzymes, potentially leading to therapeutic effects in conditions like inflammation and cancer.

Case Studies

Several studies have focused on the efficacy and safety profiles of pyrazole derivatives, including 2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide:

Study 1: Antiproliferative Activity
In vitro assays were conducted on multiple tumor cell lines, revealing that compounds similar to 2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide exhibited varying degrees of antiproliferative activity against cancer cells while showing low toxicity towards normal fibroblasts .

Study 2: Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial findings suggest that modifications in the molecular structure could enhance bioavailability and therapeutic efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.